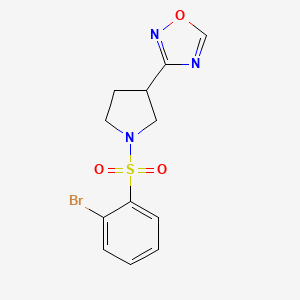

N-(3-甲基-1,3-苯并噻唑-2-基亚甲基)-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with a benzothiazole core, such as “N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide”, are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and redox reactions . The specific reactions of “N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide” would depend on its specific structure and the reaction conditions.科学研究应用

抗菌活性

合成和抗菌活性:已合成苯并噻唑衍生物,包括与 N-(3-甲基-1,3-苯并噻唑-2-亚基)-3-硝基苯甲酰胺结构相关的化合物,并评估了它们的抗菌特性。这些化合物对一系列细菌菌株表现出显着的活性,表明它们作为抗菌剂的潜力。值得注意的是,羟基取代的苯并噻唑衍生物已对化脓性链球菌(一种引起多种感染的细菌)表现出有效的抗菌活性,强调了这些化合物在开发新型抗菌剂中的效用 (Gupta, 2018)。

抗癌研究

抗增殖活性评估:研究了一系列 N-1,3-苯并噻唑-2-基苯甲酰胺衍生物对癌细胞系的抗增殖活性,包括人肝细胞癌 (HepG2) 和人乳腺癌 (MCF-7)。这些化合物对细胞生长表现出显着的抑制作用,某些衍生物诱导癌细胞凋亡,突出了它们作为新型抗癌剂的潜力 (Corbo et al., 2016)。

化学合成与表征

新型化合物的合成:苯并噻唑及其相关衍生物的化学合成和表征在开发新材料和药物中起着至关重要的作用。通过一系列反应,包括酰胺化,从 3-甲基-2-硝基苯甲酸合成杀虫剂氯虫苯甲酰胺的研究,突出了苯并噻唑衍生物在化学合成中的多功能应用 (陈怡芬等,2010)。

材料科学与光学研究

晶体结构和光学性质:N-(1,3-苯并噻唑-2-基)-2-甲氧基苯甲酰胺等杂环化合物的合成和结构表征展示了它们在材料科学中的潜在应用。这些研究包括晶体生长、热分析和光学性质评估,表明此类化合物在开发具有特定光学特性的新材料中的作用 (Prabukanthan 等,2020)。

作用机制

Target of Action

The primary target of this compound is FtsZ , a protein that plays a crucial role in bacterial cell division . FtsZ is a GTPase, which means it can hydrolyze GTP (guanosine triphosphate) to GDP (guanosine diphosphate), a process that is essential for the dynamic assembly and disassembly of the FtsZ ring during cell division .

Mode of Action

The compound interacts with FtsZ, disrupting its GTPase activity and dynamic assembly . This interaction inhibits the formation of the FtsZ ring, a critical step in bacterial cell division . As a result, the compound effectively halts the division and proliferation of bacterial cells .

Biochemical Pathways

The compound’s action on FtsZ affects the biochemical pathway of bacterial cell division . By inhibiting FtsZ assembly, the compound prevents the formation of the septum, a structure that is necessary for dividing a bacterial cell into two daughter cells . This disruption of the cell division pathway leads to cell death .

Pharmacokinetics

The compound’s strong antibacterial activity against various bacterial strains, including mrsa, vre, and ndm-1 escherichia coli, suggests that it may have favorable bioavailability .

Result of Action

The compound’s action results in the inhibition of bacterial cell division, leading to bacterial cell death . This makes the compound a potential candidate for the development of new antibacterial agents, especially against drug-resistant strains .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s activity

安全和危害

未来方向

属性

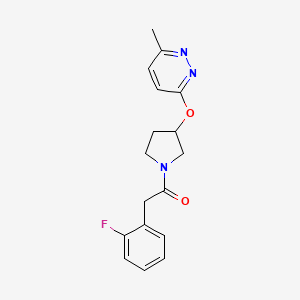

IUPAC Name |

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c1-17-12-7-2-3-8-13(12)22-15(17)16-14(19)10-5-4-6-11(9-10)18(20)21/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJHDCOASSDOPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24829208 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-(4-chlorophenyl)cyclopentyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2741245.png)

![1-[(2-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2741252.png)

![1-methyl-N-[3-(methylsulfanyl)phenyl]piperidin-4-amine](/img/structure/B2741253.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2741254.png)

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea](/img/structure/B2741258.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2741261.png)

![N-(4-ethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2741262.png)